molecular formula C10H14N4O2 B1333066 1-Methyl-4-(5-nitropyridin-2-yl)piperazine CAS No. 55403-34-4

1-Methyl-4-(5-nitropyridin-2-yl)piperazine

Cat. No. B1333066
CAS RN: 55403-34-4
M. Wt: 222.24 g/mol
InChI Key: DZIASOMGGPNYCU-UHFFFAOYSA-N
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Description

1-Methyl-4-(5-nitropyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H14N4O2 . It has a molecular weight of 222.25 .


Molecular Structure Analysis

The InChI code for 1-Methyl-4-(5-nitropyridin-2-yl)piperazine is 1S/C10H14N4O2/c1-12-4-6-13(7-5-12)10-3-2-9(8-11-10)14(15)16/h2-3,8H,4-7H2,1H3 .


Physical And Chemical Properties Analysis

1-Methyl-4-(5-nitropyridin-2-yl)piperazine is a powder . The storage temperature is room temperature .

Scientific Research Applications

Biochemistry: Enzyme Inhibition Studies

1-Methyl-4-(5-nitropyridin-2-yl)piperazine has been utilized in biochemistry for the study of enzyme inhibition. Its structure allows it to interact with specific enzymes, potentially inhibiting their activity. This is crucial for understanding disease mechanisms where enzyme overactivity is a factor .

Pharmacology: Development of Therapeutic Agents

In pharmacology, this compound is explored for its potential as a therapeutic agent. Its ability to cross biological membranes makes it a candidate for drug development, particularly in targeting neurological disorders due to its piperazine moiety .

Medicinal Chemistry: Synthesis of Drug Precursors

The nitropyridinyl group of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine makes it a valuable precursor in the synthesis of various drugs. It can undergo further chemical transformations to create compounds with desired medicinal properties .

Organic Synthesis: Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its reactive sites allow for the construction of complex molecules, which can lead to the development of new materials or pharmaceuticals .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 1-Methyl-4-(5-nitropyridin-2-yl)piperazine can be used as a standard or reference compound in chromatography and spectroscopy. Its distinct chemical signature helps in the identification and quantification of substances .

Chemical Engineering: Process Optimization

Chemical engineers may use 1-Methyl-4-(5-nitropyridin-2-yl)piperazine in process optimization studies. Its properties can influence reaction conditions, yields, and scalability in industrial chemical processes .

Environmental Science: Pollutant Degradation Research

Research in environmental science has looked into the degradation of similar nitroaromatic compounds, which are often pollutants. Understanding the degradation pathways of 1-Methyl-4-(5-nitropyridin-2-yl)piperazine can contribute to environmental remediation efforts .

Material Science: Synthesis of Functional Materials

Lastly, in material science, the compound’s structural features are of interest for the synthesis of functional materials. These materials might possess unique electrical, optical, or mechanical properties useful in various applications .

Safety and Hazards

The compound has been classified as an irritant . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

1-methyl-4-(5-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-12-4-6-13(7-5-12)10-3-2-9(8-11-10)14(15)16/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIASOMGGPNYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377279
Record name 1-methyl-4-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(5-nitropyridin-2-yl)piperazine

CAS RN

55403-34-4
Record name 1-methyl-4-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 500 ml. 3-neck, r.b. flask fitted with y-tube and condenser and thermometer, stirrer and addition funnel was charged with a mixture of 2-chloro-5-nitropyridine (15.8 g. 0.1 mole) in ethanol (300 ml.). To this was added N-methylpiperazine (20 g. 0.2 mole) dropwise while stirring. After the addition (ca. 5 min.), the mixture was heated at reflux for 3 hr. while stirring continued. The solution was chilled to 5°C and the crystals were collected by filtration and dried at 60°C to yield 12 g. yellow crystals, m.p. 94°-96°C.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred mixture of 2-chloro-5-nitropyridine (3.16 g, 20.0 mmol), 1-methyl-piperazine (2.00 g, 2.00 mmol) and potassium carbonate (2.76 g, 20.0 mmol) in DMF is heated at 100° C. for 24 h, cooled, poured into water and extracted with CH2Cl2. The combined extracts are dried over MgSO4 and concentrated in vacuo. The resultant residue is purified by flash chromatography (SiO2, 2% ammonia in 10:90 ethanol:ethyl acetate as eluent) affords the title compound as an off-white solid, 4.0 g (90% yield), identified by NMR analysis.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

An amount of 2 g (9.85 mmol) of 2-bromo-5-nitro-pyridin is stirred in dichloromethane (50 mL), followed by addition of 1-methylpiperazine (10.9 mL, 98.5 mmol). The reaction mixture is refluxed for 1 h. After cooling, the mixture is extracted 3× with sodium bicarbonate, followed by additional washing with brine, dried over sodium sulfate, evaporated, to afford 2 g (91% yield) of yellow crystals; mp 75-76° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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